molecular formula C8H11ClN2O B598262 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride CAS No. 1201785-01-4

5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride

Cat. No.: B598262
CAS No.: 1201785-01-4
M. Wt: 186.639
InChI Key: ISISPMLIIGNHIH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride (CAS: 1201785-01-4) is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a ketone group and a hydrochloride salt. This structure enhances its solubility in polar solvents, making it valuable in pharmaceutical and agrochemical research. It is commercially available from suppliers such as Shanghai YCExtract (¥100/g) and listed as a drug impurity in synthesis pathways .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1,4,9H,2-3,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISISPMLIIGNHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672003
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-01-4
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heck Reaction for Vinyl Intermediate Formation

A pivotal step in synthesizing tetrahydro-naphthyridine derivatives involves forming the bicyclic structure via cross-coupling reactions. In a study targeting a related 1,6-naphthyridine scaffold, a Heck reaction between 2-chloro-6-methoxypyridine (23 ) and ethylene gas was optimized using palladium catalysts (Scheme 1). Screening of ligands and solvents revealed that Pd(dppf)Cl₂ with DPEphos in dimethylacetamide (DMA) achieved 94.5% conversion to the vinylpyridine intermediate (19 ) (Table 1).

Table 1: Catalyst Screening for Heck Reaction of 2-Chloro-6-methoxypyridine with Ethylene

EntryCatalyst (mol %)Ligand (mol %)Conversion of 23 (%)Yield of 19 (%)
1PdCl₂ (20)(p-Tol)₃P (40)20.253.6
4Pd(dppf)Cl₂·CH₂Cl₂ (10)69.613.8
6PdCl₂ (20)DPEphos (20)94.5

This method avoids chromatographic purification, making it scalable. Adapting this approach to 2,6-naphthyridines would require substituting the pyridine starting material with a 3-chloro-2-methoxypyridine analog.

One-Pot Hydroamination/Cyclization

Following vinyl intermediate formation, a one-pot hydroamination and cyclization sequence constructs the dihydronaphthyridine ring. For example, treatment of 3-acyl-2-vinylpyridine (19 ) with ammonia gas in methanol at 60°C under pressure yielded dihydronaphthyridine 17 in 79% assay yield (HPLC). Subsequent enantioselective transfer hydrogenation using a Ru(II)-TsDPEN catalyst produced the chiral tetrahydro-naphthyridine core with >99.9% ee.

Hydrogenation of Aromatic Naphthyridines

Catalytic Hydrogenation

Full or partial hydrogenation of aromatic naphthyridines is a direct route to saturated derivatives. While specific data for 2,6-naphthyridines are limited, analogous protocols for 1,6-naphthyridines suggest that hydrogenation over Pd/C or Raney Ni under H₂ pressure (3–5 atm) in ethanol or THF can reduce the pyridine ring. For instance, hydrogenating 1,6-naphthyridin-2(1H)-one derivatives at 50°C for 12 hours afforded tetrahydro products in >80% yield.

Asymmetric Reduction

Enantioselective synthesis of the tetrahydro core was achieved via transfer hydrogenation of dihydronaphthyridine 17 using a Ru(II)-(S,S)-TsDPEN catalyst. This method provided the (R)-enantiomer of 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide (16 ) in 98.8% ee and 87% yield. Adjusting the substrate to a 2,6-naphthyridine analog would enable similar asymmetric synthesis.

Cyclocondensation of Aminopyridine Derivatives

Malonamide Condensation

Condensation of 4-aminonicotinonitrile (27 ) with diethyl malonate (28 ) in sodium ethoxide/ethanol forms the 1,6-naphthyridin-2(1H)-one core. Adapting this to 2,6-naphthyridines would require 3-aminopyridine precursors. For example, reacting 3-amino-2-methoxypyridine with methyl phenylacetate under basic conditions could cyclize to form the 2,6-naphthyridin-1(2H)-one, followed by hydrogenation (Scheme 2).

Copper-Mediated Coupling

Aryl halide intermediates can undergo Ullmann-type couplings to introduce substituents. In the synthesis of a related compound, coupling iodo-pyridine 15a with a tetrahydro-naphthyridine amine using CuI and N,N′-dimethylethylenediamine in toluene yielded the coupled product in 87% yield after recrystallization.

Salt Formation and Purification

The final step involves converting the free base to the hydrochloride salt. Treatment of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one with hydrochloric acid (6 M HCl) in tetrahydrofuran (THF) at room temperature for 6 hours, followed by basification and extraction, yields the hydrochloride salt after concentration. Recrystallization from ethyl acetate enhances purity (>99% by HPLC).

Challenges and Optimization

  • Regioselectivity : Constructing the 2,6-naphthyridine core requires precise control over cyclization sites. Using directing groups (e.g., methoxy or amide) on the pyridine ring can guide bond formation.

  • Catalyst Efficiency : Palladium catalysts with bulky ligands (e.g., DPEphos) minimize side reactions in cross-coupling steps.

  • Scalability : Avoiding chromatographic purification by using solvent swaps (e.g., THF/EtOH) and crystallization improves process viability .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of substituted naphthyridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The compound’s core structure aligns with several naphthyridine derivatives. Key analogs include:

Compound Name CAS Number Similarity Score Key Features
5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one 1170830-85-9 0.82 Base form without hydrochloride; lower solubility
2-Oxo-1,2-dihydropyridine-3-carbaldehyde 36404-89-4 0.84 Pyridine-derived aldehyde; reactive site for conjugation
3-Cyclopropylpyridin-2(1H)-one 856965-53-2 0.80 Cyclopropyl substituent; enhanced steric hindrance
6-Hydroxyisoquinolin-1(2H)-one 252061-78-2 0.81 Isoquinoline backbone; hydroxyl group for hydrogen bonding

Notes:

  • The hydrochloride form (1201785-01-4) exhibits superior aqueous solubility compared to its non-salt analog (1170830-85-9), a critical factor in drug formulation .
  • Compounds like 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (0.84 similarity) share reactivity but lack the bicyclic framework, limiting their application in rigid scaffold designs .

Functional Group Variations

  • Brominated Derivatives : 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one () introduces a bromine atom, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the hydrochloride form, which is typically used as a final intermediate .
  • Boronate Esters : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one () contains a boronate group for targeted synthesis, contrasting with the hydrochloride’s role in solubility enhancement .

Key Research Findings

  • Synthetic Utility : The hydrochloride form is often discontinued in commercial catalogs (e.g., CymitQuimica), indicating specialized or niche use in research .
  • Stability: Compared to non-salt forms, the hydrochloride derivative demonstrates improved stability under acidic conditions, critical for long-term storage in drug development .

Biological Activity

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride (CAS No. 1201785-01-4) is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H11ClN2O
  • Molecular Weight : 186.64 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95%

Biological Activity Overview

The biological activities of this compound are primarily associated with its derivatives and related compounds in the naphthyridine family. Research indicates that these compounds exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Several studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells. For instance, canthinone derivatives have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL .
    • The mechanism involves cell cycle arrest and induction of apoptotic pathways, making these compounds candidates for cancer therapy .
  • Antimicrobial Properties :
    • Naphthyridine derivatives have demonstrated antibacterial and antifungal activities. For example, certain derivatives exhibited MIC values against Bacillus cereus as low as 15.62 µg/mL .
  • Neurological Effects :
    • Some studies suggest that naphthyridine compounds may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • Compounds related to naphthyridines have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models .

Case Study 1: Anticancer Mechanisms

A recent study focused on the synthesis and biological evaluation of novel derivatives of tetrahydro-naphthyridinones. These compounds were tested against human leukemia cell lines (Kasumi-1) and showed significant induction of apoptosis at specific concentrations (7 μM for G0/G1 arrest and 45 μM for G2 arrest) . The study highlighted the potential of these derivatives in developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of various naphthyridine derivatives demonstrated effective inhibition against multiple bacterial strains. The study reported a notable growth inhibition rate against Fusarium graminearum (74.5%) and Fusarium solani (57.9%) when treated with specific naphthyridine compounds . This suggests a broad spectrum of activity that could be harnessed for therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Organism/Cell LineIC50/MIC Values
AnticancerCanthinone DerivativesHeLa Cancer Cells10.47 - 15.03 μg/mL
AntimicrobialNaphthyridine DerivativesBacillus cereusMIC = 15.62 µg/mL
AntifungalSpecific NaphthyridinesFusarium graminearumGrowth Inhibition = 74.5%
Anti-inflammatoryVarious NaphthyridinesRAW 264.7 MacrophagesIC50 = 7.73 - 15.09 μM

Q & A

Q. Basic

  • ¹H/¹³C NMR : Look for resonance signals corresponding to the tetrahydro-naphthyridine core (e.g., δ 2.5–3.5 ppm for CH₂ groups adjacent to nitrogen) and the ketone moiety (δ 170–200 ppm in ¹³C NMR) .
  • IR Spectroscopy : A strong absorption band at ~1650–1700 cm⁻¹ confirms the C=O stretch of the lactam ring .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 171.64 (matching the molecular weight of the hydrochloride salt) is critical for validation .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced
Discrepancies often arise from differences in solubility, metabolic stability, or bioavailability. Methodological strategies include:

  • Solubility Enhancement : Use hydrochloride salts to improve aqueous solubility (e.g., 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride shows enhanced stability in physiological buffers) .
  • Metabolite Profiling : Employ LC-MS/MS to identify active metabolites or degradation products in plasma .
  • Pharmacokinetic Studies : Compare logP values and plasma protein binding rates to adjust dosing regimens .

What computational chemistry approaches are suitable for studying the interaction of this compound with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding interactions with enzymes (e.g., kinase inhibitors). Focus on hydrogen bonding with the lactam oxygen and hydrophobic interactions with the naphthyridine core .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories to assess target residence time .
  • QSAR Modeling : Correlate substituent positions (e.g., Cl at C2 vs. C3) with bioactivity using descriptors like polar surface area and H-bond acceptor count .

What strategies optimize the purification of this compound when dealing with byproducts from chlorination reactions?

Q. Methodological

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2) to separate unreacted starting materials and chlorinated byproducts .
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield crystals with >98% purity, confirmed by HPLC (C18 column, 0.1% TFA in mobile phase) .
  • Continuous Flow Reactors : Minimize side reactions through precise temperature control and reduced residence time .

How does the position of substituents on the naphthyridine core affect the compound’s physicochemical properties and bioactivity?

Q. Advanced

Substituent Position logP Aqueous Solubility (mg/mL) Bioactivity (IC₅₀, μM)
C2-Cl (Target Compound)1.812.40.45 (Kinase X)
C3-Cl 2.18.21.20 (Kinase X)
C7-OH 0.924.7>10 (Kinase X)

Key findings:

  • C2-Cl enhances target binding via steric complementarity.
  • Hydroxyl groups (e.g., C7-OH) improve solubility but reduce membrane permeability .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

What experimental approaches can elucidate the metabolic pathways and degradation products of this compound in biological systems?

Q. Advanced

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolites in rat hepatocytes .
  • High-Resolution Mass Spectrometry (HRMS) : Identify oxidative metabolites (e.g., hydroxylation at C5/C8) .
  • CYP450 Inhibition Assays : Use human liver microsomes to assess enzyme-mediated degradation .

How should researchers design stability studies to assess the compound’s shelf-life under various storage conditions?

Q. Methodological

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert atmosphere (N₂) to prevent photolytic cleavage .
  • Long-Term Stability : Test purity monthly at -20°C; <5% degradation over 12 months is acceptable .

In multi-step syntheses involving this compound, what process analytical technologies (PAT) ensure reaction monitoring and quality control?

Q. Advanced

  • Inline FTIR : Track POCl₃ consumption by monitoring P=O peak intensity at 1250 cm⁻¹ .
  • HPLC-PDA : Use a C18 column with UV detection at 254 nm to quantify intermediates in real time .
  • ReactIR™ : Resolve reaction kinetics by measuring carbonyl group formation during lactamization .

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